An In-depth Technical Guide to Hydroxy-PEG6-acid: Properties, Synthesis, and Applications in Bioconjugation
An In-depth Technical Guide to Hydroxy-PEG6-acid: Properties, Synthesis, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy-PEG6-acid is a discrete polyethylene glycol (dPEG®) linker, a heterobifunctional molecule featuring a terminal hydroxyl group and a carboxylic acid moiety separated by a six-unit ethylene glycol chain. Its hydrophilic nature and defined length make it a valuable tool in bioconjugation, particularly in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the physicochemical properties, a detailed theoretical synthesis protocol, and its application in amide bond formation for bioconjugation, complete with experimental procedures and characterization methods.
Core Properties of Hydroxy-PEG6-acid
Hydroxy-PEG6-acid is a valuable tool for researchers due to its well-defined chemical and physical properties. These characteristics are summarized in the table below, providing essential information for its use in experimental design and execution.
| Property | Value | Reference(s) |
| Chemical Name | 21-hydroxy-4,7,10,13,16,19-hexaoxahenicosanoic acid | |
| CAS Number | 1347750-85-9 | [1] |
| Molecular Formula | C15H30O9 | [1] |
| Molecular Weight | 354.39 g/mol | [1] |
| Appearance | Colorless to pale yellow oil or solid | |
| Solubility | Soluble in water and most organic solvents | [2] |
| Purity | Typically >95% | |
| Storage | -20°C, desiccated | [1] |
Synthesis of Hydroxy-PEG6-acid: A Detailed Protocol
The synthesis of Hydroxy-PEG6-acid involves a multi-step process starting from hexaethylene glycol. The following is a detailed theoretical protocol for its preparation.
Materials and Reagents
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Hexaethylene glycol
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Trityl chloride
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Pyridine
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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Sodium hydride (NaH)
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tert-Butyl bromoacetate
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Trifluoroacetic acid (TFA)
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Sodium bicarbonate
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Magnesium sulfate
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Silica gel for column chromatography
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Standard laboratory glassware and equipment
Step-by-Step Synthesis Protocol
Step 1: Monoprotection of Hexaethylene Glycol
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Dissolve hexaethylene glycol (1 equivalent) in a minimal amount of anhydrous pyridine in a round-bottom flask.
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Cool the solution to 0°C in an ice bath.
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Slowly add trityl chloride (1 equivalent) portion-wise while stirring.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction with water and extract the product with dichloromethane.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain mono-tritylated hexaethylene glycol.
Step 2: Alkylation of the Free Hydroxyl Group
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Dissolve the mono-tritylated hexaethylene glycol (1 equivalent) in anhydrous DMF.
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Add sodium hydride (1.2 equivalents) portion-wise at 0°C.
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Stir the mixture for 30 minutes at room temperature.
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Cool the reaction to 0°C and add tert-butyl bromoacetate (1.1 equivalents) dropwise.
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Stir the reaction at room temperature for 12 hours.
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Quench the reaction with water and extract with ethyl acetate.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
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Purify the product by silica gel column chromatography.
Step 3: Deprotection of the Trityl Group
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Dissolve the product from Step 2 in a mixture of dichloromethane and trifluoroacetic acid (e.g., 95:5 v/v).
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Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
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Once the reaction is complete, remove the solvent under reduced pressure.
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Co-evaporate with toluene to remove residual TFA.
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Purify the crude product by silica gel column chromatography to yield Hydroxy-PEG6-acid tert-butyl ester.
Step 4: Hydrolysis of the tert-Butyl Ester
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Dissolve the Hydroxy-PEG6-acid tert-butyl ester in a mixture of dichloromethane and trifluoroacetic acid (e.g., 50:50 v/v).
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Stir the solution at room temperature for 4-6 hours.
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Remove the solvent and excess TFA under reduced pressure to obtain the final product, Hydroxy-PEG6-acid.
Characterization
The final product should be characterized by:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
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Mass Spectrometry (ESI-MS): To verify the molecular weight.
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FT-IR Spectroscopy: To identify the presence of hydroxyl and carboxylic acid functional groups.
Application in Bioconjugation: Amide Bond Formation
Hydroxy-PEG6-acid is primarily used as a linker to connect two molecules of interest, such as a protein and a small molecule drug. The carboxylic acid moiety can be activated to react with primary amines to form a stable amide bond.
General Protocol for Amide Coupling
This protocol describes the coupling of Hydroxy-PEG6-acid to an amine-containing molecule (Molecule-NH2) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
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Hydroxy-PEG6-acid
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Molecule-NH2
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EDC hydrochloride
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N-hydroxysuccinimide (NHS) or sulfo-NHS
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Anhydrous DMF or DMSO
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Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
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Quenching solution (e.g., hydroxylamine or Tris buffer)
Procedure:
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Activation of Carboxylic Acid:
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Dissolve Hydroxy-PEG6-acid (1 equivalent) in anhydrous DMF.
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Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
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Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
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Conjugation to Amine:
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Dissolve Molecule-NH2 (1 equivalent) in the reaction buffer.
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Add the activated Hydroxy-PEG6-acid solution to the amine solution.
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Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
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Quenching:
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Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
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Purification:
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Purify the conjugate using appropriate chromatographic techniques such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or ion-exchange chromatography (IEX) to remove unreacted starting materials and byproducts.
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Characterization of the Conjugate
The resulting conjugate should be characterized to confirm successful coupling and determine purity.
| Analytical Technique | Purpose | Reference(s) |
| UV-Vis Spectroscopy | To determine the concentration of the protein and the drug-to-antibody ratio (DAR) if the drug has a distinct absorbance. | |
| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and determine the distribution of drug-linker species. | |
| HPLC (SEC, RP-HPLC, HIC) | To assess purity, aggregation, and determine the DAR. Hydrophobic interaction chromatography (HIC) is particularly useful for separating species with different numbers of conjugated drugs. | |
| SDS-PAGE | To visualize the increase in molecular weight upon conjugation. |
Visualizing Workflows and Reactions
Diagrams created using Graphviz (DOT language) illustrate the key chemical transformations and experimental workflows involving Hydroxy-PEG6-acid.
